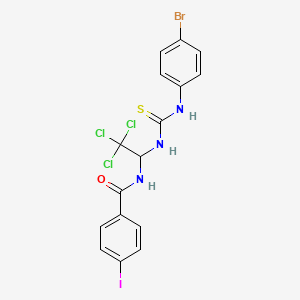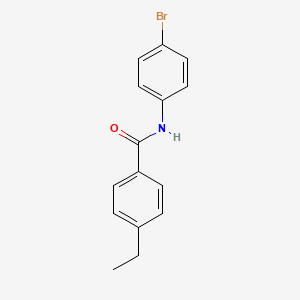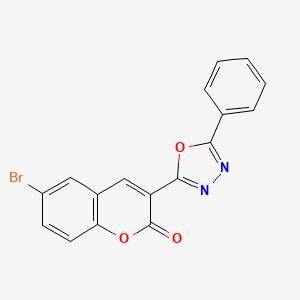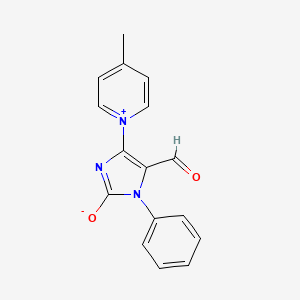
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide is a complex organic compound that features a combination of bromine, iodine, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide typically involves multiple steps. One common approach is to start with the preparation of the 4-bromo-phenyl thiourea derivative. This can be achieved by reacting 4-bromoaniline with thiourea under acidic conditions. The resulting thiourea derivative is then reacted with 2,2,2-trichloroethyl iodide to introduce the trichloroethyl group. Finally, the compound is coupled with 4-iodobenzoyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Scientific Research Applications
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiourea and halogenated compounds.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound shares the bromophenyl and thiourea moieties but lacks the trichloroethyl and iodobenzamide groups.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound features a thiophene ring and a bromophenyl group but differs in the functional groups attached to the core structure.
Uniqueness
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-4-iodo-benzamide is unique due to its combination of bromine, iodine, and thiourea functional groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C16H12BrCl3IN3OS |
|---|---|
Molecular Weight |
607.5 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-iodobenzamide |
InChI |
InChI=1S/C16H12BrCl3IN3OS/c17-10-3-7-12(8-4-10)22-15(26)24-14(16(18,19)20)23-13(25)9-1-5-11(21)6-2-9/h1-8,14H,(H,23,25)(H2,22,24,26) |
InChI Key |
XGICNHKIKQBLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11702412.png)
![Ethyl 5-acetyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11702418.png)

![N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11702422.png)
![ethyl 1-(4-methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702433.png)
![2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11702437.png)
![(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11702438.png)
![3-nitro-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11702455.png)

![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11702461.png)
![2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11702465.png)
![3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene](/img/structure/B11702475.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11702481.png)

